REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[SH:11][CH:12]([CH3:18])[C:13](OCC)=[O:14].C(=O)([O-])[O-].[NH4+:23].[NH4+]>C1(C)C=CC=CC=1>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:1]1[NH:23][C:13](=[O:14])[CH:12]([CH3:18])[S:11]1 |f:2.3.4|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(=CC=CC1)OC)=O
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
SC(C(=O)OCC)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a Dean-Stark apparatus
|
Type
|
CUSTOM
|
Details
|
while removing the distilled water
|
Type
|
CUSTOM
|
Details
|
The crystals which separated out
|
Type
|
CUSTOM
|
Details
|
after leaving the reaction mixture for a night
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot benzene
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1SC(C(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |